molecular formula C16H20D4N2O B602655 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol CAS No. 1262053-60-0

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol

Cat. No. B602655
CAS RN: 1262053-60-0
M. Wt: 264.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol” is an isotope labelled form of Oxymetazoline. Oxymetazoline is a selective α1 adrenergic receptor agonist and α2 adrenergic receptor partial agonist . It is commonly used as a topical decongestant.


Synthesis Analysis

The synthesis of Oxymetazoline, which is structurally similar to the compound , involves the chloromethylation of 6-tert-butyl-2,4-dimethylphenol and the further transformation of the resulting chloromethyl derivative into a nitrile .


Molecular Structure Analysis

The molecular formula of the compound is C16H21ClD4N2O . The molecular weight is 300.860147112 . The IUPAC Standard InChIKey is OPLCSTZDXXUYDU-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacological and Biological Activities

Imidazolines, including Oxymetazoline-d4, are present in a wide range of biologically active natural and synthetic compounds . They have shown potential therapeutic efficacy in the treatment of a variety of disorders, including anthelmintics, antifungal, anticancer, hypertension, and hyperglycemia, as well as Parkinson’s and Alzheimer’s diseases .

Organocatalysts in Synthesis

Chiral imidazolines, such as Oxymetazoline-d4, are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules . This makes them valuable in the field of organic chemistry.

Receptors

Imidazolines have been used in the development of receptors . The imidazoline binding site (IBS) was discovered in 1984, leading to a dramatic expansion in the synthesis of imidazoline-containing drugs .

PET Tracers

Imidazolines have been used as PET tracers . This application is particularly important in the field of medical imaging, where PET tracers are used to visualize physiological processes in the body.

Neuroprotective Agents

Imidazolines have been studied for their potential as neuroprotective agents . This could have significant implications for the treatment of neurological disorders.

Proteasome Enhancement

Imidazolines have been explored for their potential in proteasome enhancement . Proteasomes play a crucial role in maintaining cellular homeostasis, and enhancing their function could have numerous therapeutic benefits.

Hemostatic Agents in Dentistry

Alpha-adrenergic agonists, such as the Imidazoline derivatives of oxymetazoline, are highly effective hemostatic agents . They have not been widely used in dentistry but their use in medicine, specifically in ophthalmology and otolaryngology, warrants consideration for pulpal hemostasis .

Fabric Softeners and Antistatic Agents

Imidazoline derivatives are gaining importance in the global detergent market due to their wide range of applications . They are extensively used mainly as fabric softeners and antistatic agents .

properties

IUPAC Name

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWIFABBXFUGLM-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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